3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one
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Overview
Description
3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one is a complex organic compound that features an indole moiety fused with a cyclooctane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone under acidic conditions . The reaction conditions often include the use of methanesulfonic acid as a catalyst and methanol as a solvent, with the reaction being carried out under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis to ensure high yield and purity, possibly incorporating continuous flow techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s indole moiety is of interest due to its presence in many biologically active molecules.
Industry: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways. For instance, it may interact with enzymes or receptors involved in cell signaling, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanol: A simpler compound with similar functional groups but lacking the indole moiety.
3-Amino-1-adamantanol: Contains an adamantane structure instead of the cyclooctane ring.
Uniqueness
3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one is unique due to its fused indole and cyclooctane structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
60260-61-9 |
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Molecular Formula |
C18H24N2O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
3-amino-1-(6,7,8,9,10,11-hexahydrocycloocta[b]indol-5-yl)butan-1-one |
InChI |
InChI=1S/C18H24N2O/c1-13(19)12-18(21)20-16-10-5-3-2-4-8-14(16)15-9-6-7-11-17(15)20/h6-7,9,11,13H,2-5,8,10,12,19H2,1H3 |
InChI Key |
YEAPQTBJVPUIJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)N1C2=C(CCCCCC2)C3=CC=CC=C31)N |
Origin of Product |
United States |
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